molecular formula C24H21FN4O2S B1227041 1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone

1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone

Cat. No. B1227041
M. Wt: 448.5 g/mol
InChI Key: RIWDNPWRWRQCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone is a member of quinolines.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Compounds with structures similar to "1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone" often require sophisticated synthetic methodologies. For instance, the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines involves condensation with various electrophilic reagents, highlighting the synthetic versatility of fluorophenyl and related groups (Ibrahim, 2011). These methodologies can be relevant for the synthesis of compounds with similar structures, providing a foundation for the creation and study of new chemical entities with potential research applications.

Biological and Pharmacological Activities

Compounds containing triazoloquinoline structures, similar to the one , have been explored for various biological and pharmacological activities. For example, fluoroquinolones, a class of synthetic broad-spectrum antimicrobial drugs, inhibit bacterial DNA synthesis by interfering with DNA gyrase and topoisomerase IV. This mechanism is crucial for the development of antibiotics and can be a point of interest for compounds with similar structural features (Yanat, Rodríguez-Martínez, & Touati, 2017). Furthermore, the immunomodulating activity of quinolones, involving the superinduction of interleukin-2 and interferon-γ production, presents an intriguing area of research for compounds with related structures (Riesbeck, 2002).

Analytical and Physicochemical Studies

The complex structure of "1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone" necessitates advanced analytical methods for its characterization and study. Techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis, and spectroscopy are commonly employed for the analysis of such compounds, providing crucial information on their physicochemical properties and potential interactions (Chierentin & Salgado, 2016).

properties

Product Name

1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone

Molecular Formula

C24H21FN4O2S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(4-fluorobenzoyl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]azepan-2-one

InChI

InChI=1S/C24H21FN4O2S/c1-15-14-21-26-27-24(29(21)19-7-3-2-6-18(15)19)32-20-8-4-5-13-28(23(20)31)22(30)16-9-11-17(25)12-10-16/h2-3,6-7,9-12,14,20H,4-5,8,13H2,1H3

InChI Key

RIWDNPWRWRQCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4CCCCN(C4=O)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone
Reactant of Route 2
1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone
Reactant of Route 3
1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone
Reactant of Route 4
Reactant of Route 4
1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone
Reactant of Route 5
1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone
Reactant of Route 6
1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone

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